N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide
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Overview
Description
N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a thieno[3,2-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of isopropyl and methyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts and anhydrous solvents can facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the scalability of the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of alkylated or halogenated derivatives .
Scientific Research Applications
N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one
- 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Uniqueness
N5-isopropyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide stands out due to the presence of the isopropyl and carboxamide groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8(2)13-12(15)14-6-4-11-10(9(14)3)5-7-16-11/h5,7-9H,4,6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOMGKHWPJNPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NC(C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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